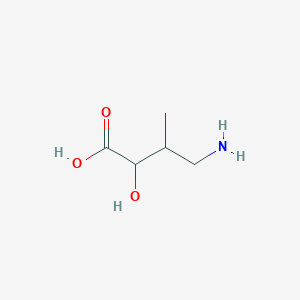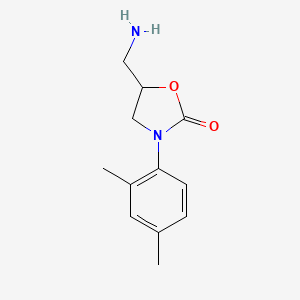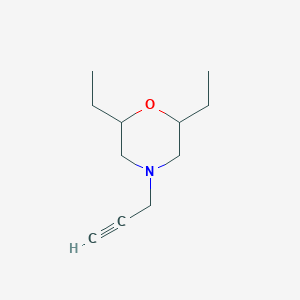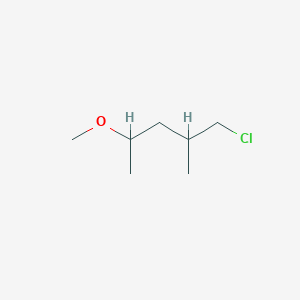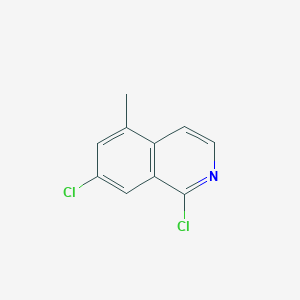![molecular formula C6H14N4S2 B13200144 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is a chemical compound with the molecular formula C₆H₁₄N₄S₂ It is characterized by the presence of a disulfide bond and two amidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide typically involves the reaction of 3-mercaptopropionitrile with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then converted to the final product by the addition of a second equivalent of cyanamide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amidines depending on the nucleophile used.
科学研究应用
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This allows it to interact with various molecular targets, including enzymes and proteins that are involved in redox regulation. The amidine groups can also interact with biological molecules, potentially modulating their activity .
相似化合物的比较
Similar Compounds
3-[(2-Carbamoylethyl)disulfanyl]propanamide: Similar structure but with an amide group instead of an amidine group.
3,3’-Disulfanediyldipropanamide: Contains two amide groups and a disulfide bond.
Uniqueness
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is unique due to the presence of amidine groups, which confer different chemical reactivity and potential biological activity compared to similar compounds with amide groups .
属性
分子式 |
C6H14N4S2 |
|---|---|
分子量 |
206.3 g/mol |
IUPAC 名称 |
3-[(3-amino-3-iminopropyl)disulfanyl]propanimidamide |
InChI |
InChI=1S/C6H14N4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
InChI 键 |
OHKILTRMEKHOSQ-UHFFFAOYSA-N |
规范 SMILES |
C(CSSCCC(=N)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
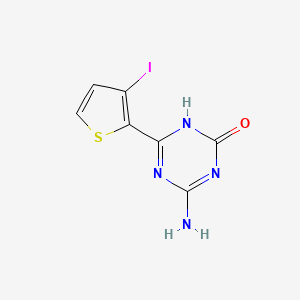

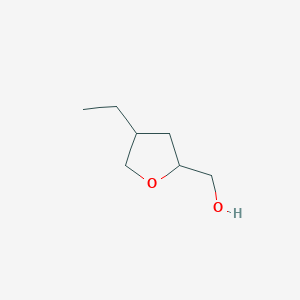
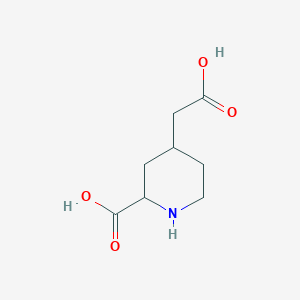
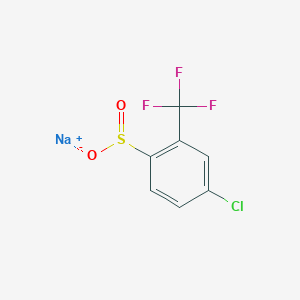
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
